molecular formula C29H23ClN4OS B11674464 N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11674464
M. Wt: 511.0 g/mol
InChI Key: MWDJFIURLZPHSG-FDAWAROLSA-N
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Description

N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C29H23ClN4OS and a molecular weight of 511.05 . This compound is notable for its unique structure, which combines a biphenyl group, a benzimidazole moiety, and a sulfanyl-acetohydrazide linkage. It is primarily used in scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Biphenyl Aldehyde: The initial step involves the preparation of biphenyl-4-carbaldehyde through the oxidation of biphenyl-4-methanol using an oxidizing agent such as pyridinium chlorochromate.

    Synthesis of Benzimidazole Derivative: The benzimidazole derivative is synthesized by reacting o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Hydrazide: The hydrazide is formed by reacting the benzimidazole derivative with thioacetic acid, followed by the addition of hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the biphenyl aldehyde with the hydrazide under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines: Formed through reduction of the imine group

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The biphenyl and benzimidazole moieties are particularly important for binding interactions, while the sulfanyl-acetohydrazide linkage may play a role in modulating the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is unique due to its combination of a biphenyl group and a benzimidazole moiety, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research applications .

Properties

Molecular Formula

C29H23ClN4OS

Molecular Weight

511.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H23ClN4OS/c30-25-11-5-4-10-24(25)19-34-27-13-7-6-12-26(27)32-29(34)36-20-28(35)33-31-18-21-14-16-23(17-15-21)22-8-2-1-3-9-22/h1-18H,19-20H2,(H,33,35)/b31-18+

InChI Key

MWDJFIURLZPHSG-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl

Origin of Product

United States

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